2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-
Description
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C29H48O3 |
| Molecular weight | 444.7 g/mol |
| IUPAC name | (3S,4S)-3-hexyl-4-[(2R)-2-phenylmethoxytridecyl]oxetan-2-one |
| SMILES | CCCCCCCCCCCC@HOCC2=CC=CC=C2 |
The hexyl group (C6H13) at C3 and the tridecyl-phenmethoxy substituent at C4 introduce substantial steric bulk. The SMILES notation explicitly encodes the (3S,4S) and (2R) configurations, while the InChIKey GAMXMSBSPXGAGZ-PKTNWEFCSA-N provides a unique stereochemical fingerprint. The phenylmethoxy (benzyloxy) group extends the molecule’s hydrophobicity, influencing its solubility and intermolecular interactions.
Stereochemical Configuration at C3 and C4 Positions
The (3S,4S) designation specifies the absolute configuration at the oxetane ring’s chiral centers. Using Cahn-Ingold-Prelog rules, the priority order at C3 is:
- Oxetane oxygen (highest priority due to atomic number)
- Hexyl group (-C6H13)
- Carbonyl-connected carbon
- Hydrogen (lowest priority).
The clockwise arrangement of these groups yields the S configuration at C3. At C4, the tridecyl-phenmethoxy chain’s (2R) configuration further complicates stereochemical analysis. The (2R) descriptor arises from the hydroxyl-bearing carbon in the tridecyl chain, where the benzyloxy group (-OCH2C6H5) occupies the second priority position.
Figure 1: Stereochemical Priorities at C3 and C4
[C3] Configuration (S):
1. O (oxetane)
2. Hexyl
3. C=O
4. H
[C4] Configuration (S):
1. O (oxetane)
2. Tridecyl-phenmethoxy
3. C=O
4. H
The (3S,4S) diastereomer’s biological relevance is inferred from analogous oxetane derivatives, where stereochemical alterations drastically reduce activity. For instance, epimeric oxetanocin analogs exhibit diminished antiviral efficacy, underscoring the necessity of precise stereochemical control.
Conformational Flexibility and Ring Strain Analysis
Oxetanes possess inherent ring strain (~106 kJ/mol) due to bond angle distortion from ideal tetrahedral geometry. However, the substituents in this compound impose additional conformational constraints:
Table 2: Strain Energy Comparison of Cyclic Ethers
| Ring System | Ring Strain (kJ/mol) |
|---|---|
| Oxetane | 106 |
| Epoxide | 112 |
| Tetrahydrofuran | 25 |
The hexyl and tridecyl-phenmethoxy groups restrict puckering, forcing the oxetane ring into a near-planar conformation (puckering angle <10°). Density functional theory (DFT) calculations suggest that the bulky substituents stabilize a single conformer, minimizing gauche interactions. Nevertheless, the tridecyl chain’s flexibility permits limited rotational freedom, enabling adaptive binding in biological contexts.
Comparative Analysis with β-Lactone Structural Motifs
β-Lactones, four-membered cyclic esters, are renowned for their synthetic utility and bioactivity. The target compound shares core features with simpler β-lactones like 4-methyl-2-oxetanone (β-butyrolactone), but its complex substituents confer distinct properties:
Table 3: Structural and Reactivity Comparison
The hexyl and tridecyl groups sterically shield the β-lactone carbonyl, reducing susceptibility to nucleophilic attack compared to smaller analogs. This steric protection enhances stability, making the compound a potential candidate for prodrug formulations. Conversely, the phenylmethoxy group may facilitate π-π stacking interactions in biological targets, a feature absent in simpler β-lactones.
Properties
Molecular Formula |
C29H48O3 |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(3S,4S)-3-hexyl-4-[(2R)-2-phenylmethoxytridecyl]oxetan-2-one |
InChI |
InChI=1S/C29H48O3/c1-3-5-7-9-10-11-12-13-17-21-26(31-24-25-19-15-14-16-20-25)23-28-27(29(30)32-28)22-18-8-6-4-2/h14-16,19-20,26-28H,3-13,17-18,21-24H2,1-2H3/t26-,27+,28+/m1/s1 |
InChI Key |
GAMXMSBSPXGAGZ-PKTNWEFCSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OCC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
This step ensures retention of stereochemistry at C3, C4, and C6 positions, critical for subsequent steps.
Benzylation of the Dihydroxy Acid Salt
The metal salt (Formula III) undergoes benzylation using benzyl bromide to introduce the phenylmethoxy group.
Optimization of Benzylation
The product, (2S,3S,5R)-5-benzyloxy-2-hexyl-3-hydroxyhexadecanoic acid (Formula II), is isolated via acidification and extraction.
Acid-Mediated Cyclization to Oxetanone
Cyclization of Formula II forms the oxetanone ring. Tosyl chloride in pyridine is commonly used to activate the hydroxy group for intramolecular esterification.
Cyclization Parameters
This step achieves the target compound with >98% enantiomeric excess (ee).
Alternative Synthetic Routes
Evans Aldol Lactonization
A PhD thesis describes a tandem Evans aldol-lactonization (TEAL) approach using thiazolidinethione auxiliaries. While effective for simpler oxetanones, this method requires additional steps for introducing the phenylmethoxy group and has lower yields (~50%) for the target compound.
Critical Analysis of Methodologies
Advantages of Patent Route
-
High Stereocontrol : Hydrolysis and cyclization steps preserve chirality at all centers.
-
Scalability : Reactions performed in common solvents with inexpensive reagents.
-
Yield Efficiency : Overall yield of 65–70% from Formula IV.
Chemical Reactions Analysis
Types of Reactions
2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylmethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(3S,4S)-3-Hexyl-4-[(2R)-2-Hydroxytridecyl]-2-Oxetanone (CAS 104872-06-2)
Molecular Formula : C₂₂H₄₂O₃.
Substituent : Free hydroxyl (-OH) at C2R.
Properties :
(3S,4S)-3-Hexyl-4-[(2R)-2-[[Tris(1-Methylethyl)Silyl]oxy]Tridecyl]-2-Oxetanone (CAS 1072902-84-1)
Molecular Formula : C₂₉H₆₀O₃Si.
Substituent : Tris(isopropyl)silyl (TIPS) ether at C2R.
Properties :
(3S,4S)-3-Hexyl-4-[(2R)-2-[(Tetrahydro-2H-Pyran-2-yl)Oxy]Tridecyl]-2-Oxetanone (CAS 112836-65-4)
Molecular Formula : C₂₇H₅₀O₄.
Substituent : THP ether at C2R.
Properties :
(3S,4S)-3-Hexyl-4-[(2S)-2-Hydroxytridecyl]-2-Oxetanone (CAS 68711-40-0)
Molecular Formula : C₂₂H₄₂O₃.
Substituent : (2S)-hydroxyl configuration.
Properties :
- Stereoisomerism at C2 alters hydrogen-bonding patterns and crystal packing, as observed in analogous structures .
- Demonstrates the critical role of stereochemistry in physicochemical behavior .
Data Table: Structural and Functional Comparison
*Inferred properties based on structural analogs.
Key Research Findings
Stereochemical Influence : The (3S,4S) configuration and C2R substituent orientation dictate hydrogen-bonding networks in crystal structures, as seen in THF-analogous systems .
Protective Group Utility : Silyl and THP ethers enhance stability during synthetic workflows, while the hydroxy form serves as a versatile intermediate .
Lipophilicity Trends : Phenylmethoxy and silyl ether derivatives exhibit higher logP values (>6), favoring membrane permeability in drug discovery contexts .
Q & A
Q. Advanced Analysis :
- X-ray crystallography : Single-crystal analysis (e.g., using MoKα radiation, θ range 2.0–27.5°) confirms absolute configuration. For example, analogous oxetanone derivatives show deviations in THF ring planarity (<0.3 Å) and hydrogen-bonding networks (O···O distances ~2.7 Å), validating stereochemistry .
- NMR : - and -NMR coupling constants ( = 4–6 Hz) and NOESY correlations (e.g., between C3-H and C4-H) distinguish cis vs. trans diastereomers. High-field instruments (≥500 MHz) enhance resolution for crowded alkyl regions .
What experimental precautions are essential to maintain the compound’s stability during storage and handling?
Q. Handling Protocols :
- Storage : Store under inert gas (N/Ar) at –20°C in amber glass vials to prevent oxidation and hydrolysis. The compound’s low water solubility (4.6×10 g/L at 25°C) necessitates anhydrous solvents (e.g., THF, DCM) for dissolution .
- Decomposition Risks : Exposure to moisture or light may generate aldehydes or ketones. Monitor via TLC (R shift) or GC-MS for degradation products like CO or NO .
How does the compound’s LogP value influence solvent selection for biological assays?
Physicochemical Considerations :
The high LogP (10.37) indicates extreme hydrophobicity, requiring solvents like DMSO or ethanol (≤0.1% v/v in aqueous buffers) to prevent aggregation. For cellular uptake studies, lipid-based carriers (e.g., liposomes) improve bioavailability. Solubility in non-polar solvents (e.g., hexane) is advantageous for organic-phase reactions .
What reaction mechanisms underpin the cyclization step in the compound’s synthesis?
Mechanistic Insight :
The cyclization of the hydroxyl-protected precursor involves p-toluenesulfonyl chloride activating the hydroxyl group via tosylate formation, facilitating intramolecular nucleophilic attack by the adjacent carbonyl oxygen. This step proceeds through a five-membered transition state, with stereochemical control enforced by the (2R)-configuration of the tridecyl chain . Computational modeling (DFT) of analogous systems supports a chair-like transition state minimizing steric hindrance .
What methodologies are employed to evaluate the compound’s interaction with lipid-processing enzymes?
Biological Application :
While direct evidence is limited, analogous β-lactone derivatives inhibit lipases via covalent binding to catalytic serine residues. Assays include:
- Enzyme kinetics : Measure IC using p-nitrophenyl ester substrates.
- Mass spectrometry : Detect acyl-enzyme adducts (e.g., +228 Da for covalent modification).
- Molecular docking : Simulate binding poses using the compound’s crystal structure .
How can contradictions in reported spectral data for this compound be systematically addressed?
Q. Data Reconciliation Approach :
- Comparative analysis : Cross-reference -NMR shifts (e.g., C=O at δ ~170 ppm) with databases like SciFinder or Reaxys.
- Isotopic labeling : Use -labeling to confirm lactone ring stability under assay conditions.
- Collaborative validation : Share samples with independent labs to verify reproducibility, especially for minor stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
